molecular formula C11H19O4P B8595347 Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate CAS No. 69691-11-8

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate

Cat. No.: B8595347
CAS No.: 69691-11-8
M. Wt: 246.24 g/mol
InChI Key: FQMVLQNNAODGQV-UHFFFAOYSA-N
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Description

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H17O4P. This compound is known for its unique structure, which includes a phosphonate group attached to a hept-5-yn-1-yl chain with a 3,3-dimethyl-2-oxo substitution. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate typically involves the reaction of a suitable alkyne with a phosphonate ester. One common method is the reaction of 3,3-dimethyl-2-oxohept-5-yne with dimethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate ester to the alkyne.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3-methyl-2-oxo-hept-5-yne)phosphonate: Similar structure but with a single methyl group at the 3-position.

    Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains difluoro substitution at the 3-position.

Uniqueness

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is unique due to its 3,3-dimethyl substitution, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are important.

Properties

CAS No.

69691-11-8

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3,3-dimethylhept-5-yn-2-one

InChI

InChI=1S/C11H19O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h8-9H2,1-5H3

InChI Key

FQMVLQNNAODGQV-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, a solution of n-butyl lithium in hexane (33 ml, 0.054 mol, 1.04N) was added dropwise with stirring into a solution of dimethyl methylphosphonate (6.82 g, 0.055 mol) in anhydrous THF (100 ml) at -78° C. and the mixture was stirred for 30 min. at -78° C. To the mixture was added dropwise a solution of ethyl 2,2-dimethyl-4-hexynoate (3.7 g, 0.022 mol) in anhydrous THF (15 ml) and the mixture was stirred for 30 min. at -78° C. and then for one hour at room temperature. To the resulting mixture were added acetic acid (3.1 ml, 0.054 mol) and water (10 ml), and the mixture was then concentrated. The residue was diluted with water (20 ml) and extracted with ethyl acetate (100 ml×2). The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue in vacuo gave dimethyl 3,3-dimethyl-2-oxo-5-heptynylphosphonate (5.04 g, 0.020 mol, 93%, B.p.: 108°-110° C./0.15 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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